Ro 22-8515 was developed by the pharmaceutical company Roche and has been investigated for its properties as a serotonin receptor modulator. It belongs to the class of compounds that influence neurotransmitter systems, particularly serotonin, which plays a crucial role in mood regulation and various psychological conditions.
The synthesis of Ro 22-8515 involves several key steps, typically starting from simpler organic precursors. The general synthetic route includes:
The molecular structure of Ro 22-8515 can be represented as follows:
Clc1ccc(cc1Cl)N(c2ccccc2)C(=O)N
Ro 22-8515 can undergo various chemical reactions, including:
Ro 22-8515 primarily acts as a selective serotonin reuptake inhibitor, which means it inhibits the reabsorption of serotonin in the brain. This mechanism leads to increased levels of serotonin available in the synaptic cleft, enhancing neurotransmission related to mood regulation.
Ro 22-8515 exhibits several notable physical and chemical properties:
Ro 22-8515 has significant implications in scientific research:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1